LM22A-4

描述

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, a derivative of benzene-1,3,5-tricarboxamide (BTA), is a compound of significant interest in supramolecular chemistry due to its versatile self-assembly properties and potential applications in nanotechnology, polymer processing, and biomedical fields. BTAs have been widely studied for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, which is pivotal for their multivalent nature and applications in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Synthesis Analysis

The synthesis of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and related BTAs involves strategic organic synthesis techniques that allow for the introduction of functional groups facilitating hydrogen bonding and self-assembly. These compounds are accessible through various synthetic routes, including the reaction of benzene tricarboxylic acid or its derivatives with amines in the presence of dehydrating agents to promote amide bond formation. The synthesis approach often focuses on optimizing conditions to improve yield and purity, crucial for the subsequent self-assembly and application of these molecules (Sainsbury, 1991).

Molecular Structure Analysis

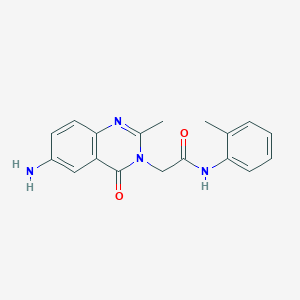

The molecular structure of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is characterized by a central benzene ring substituted with three amide groups, each bearing a 2-hydroxyethyl chain. This structural arrangement facilitates robust intermolecular hydrogen bonding, leading to the self-assembly of these molecules into supramolecular structures. The presence of hydroxyethyl groups may introduce additional hydrogen bonding sites, further influencing the self-assembly process and the physical properties of the resultant materials (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

BTAs, including 1-N,3-N,5-N-tris(2-hydroxyethyl) derivatives, participate in various chemical reactions that are foundational to their application in material science and supramolecular chemistry. These reactions often involve the modification of peripheral chains or the core benzene ring to introduce new functional groups or to modulate the self-assembly properties. The chemical properties of BTAs are significantly influenced by their ability to form hydrogen bonds, which is critical for their self-assembly into higher-order structures (Cantekin, de Greef, & Palmans, 2012).

Physical Properties Analysis

The physical properties of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, such as solubility, melting point, and thermal stability, are closely related to its molecular structure and self-assembly behavior. These properties are essential for its application in nanotechnology and materials science, where control over the assembly and stability of supramolecular structures is crucial. The self-assembling nature of BTAs leads to materials with unique mechanical, optical, and electronic properties, suitable for various applications from nanofabrication to biomedical devices (Boča, Jameson, & Linert, 2011).

Chemical Properties Analysis

The chemical properties of BTAs are marked by their robustness and versatility, which stem from the core structure's ability to engage in hydrogen bonding and π-π interactions. These interactions are pivotal for the self-assembly process and define the chemical reactivity of BTAs, including their potential for functionalization and cross-linking. Such chemical behavior is essential for tailoring the properties of BTA-based materials for specific applications, ranging from drug delivery systems to electronic components (Cantekin, de Greef, & Palmans, 2012).

科学研究应用

青光眼中的神经保护剂

LM22A-4 已被封装在膜联蛋白 V 缀合的立方体中,用于靶向递送至急性眼压升高模型中的受损视网膜神经节细胞 (RGC),这是一种与青光眼相关的疾病 。这种靶向方法旨在防止 RGC 丢失的进展,为青光眼治疗提供潜在的治疗策略。

神经营养活性的 TrkB 激动剂

作为一种有效的肌球蛋白相关激酶 B (TrkB) 激动剂,this compound 诱导小鼠海马体和纹状体中 Trk、Akt 和 ERK 信号通路活化 。它表现出神经营养活性,这对于神经元的存活和功能至关重要,表明它可用于神经退行性疾病模型。

增强创伤性脑损伤后的运动任务学习

This compound 在逆转创伤性脑损伤后小鼠运动任务学习缺陷方面已显示出前景 。这种应用突出了其在脑损伤患者康复治疗中的潜在作用。

恢复雷特综合征的呼吸功能

在雷特综合征(一种神经系统疾病)的大鼠模型中,this compound 恢复了呼吸功能 。这一发现表明该化合物在治疗与神经发育障碍相关的呼吸功能障碍方面具有潜力。

mRNA 递送载体

该化合物已被研究作为脂质聚合物杂化纳米材料的一部分,用于有效地递送 mRNA 。该应用与 mRNA 基因治疗药物的开发特别相关,例如疫苗和基因治疗。

抗菌应用

This compound 在不同的命名法下,已被用作释放甲醛的杀菌剂,用于各种产品,包括金属加工液、涂料和家用清洁剂 。其抗菌性能使其成为保存工业和消费品的有价值的化合物。

作用机制

Target of Action

LM22A-4 is a synthetic, selective small-molecule partial agonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in promoting neuronal survival, differentiation, and synaptic function .

Mode of Action

This compound interacts with TrkB by displacing BDNF with an IC50 of 47 nM . This interaction activates TrkB signaling, although the kinetics of this activation differ from those triggered by BDNF . In addition, this compound has been found to possess poor blood-brain-barrier penetration when administered systemically, so it has been given to animals instead via intranasal administration, with central nervous system TrkB activation observed .

Biochemical Pathways

This compound’s interaction with TrkB leads to the activation of downstream targets of TrkB, including the PI3K/AKT and MAPK/ERK pathways . These pathways play a significant role in cell survival and growth. The activation of these pathways by this compound is thought to contribute to its neuroprotective effects .

Result of Action

This compound has been found to produce neurogenic and neuroprotective effects in animals . It has been shown to prevent neuronal degeneration with efficacy equal to that of BDNF in in vitro models of neurodegenerative disease . In vivo experiments have shown that this compound can cause hippocampal and striatal TrkB activation in mice and improve motor learning after traumatic brain injury in rats . It also improves oligodendroglia density and favors myelin repair .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the method of administration can affect the compound’s action, efficacy, and stability. As mentioned earlier, due to its poor blood-brain-barrier penetration, this compound is often administered intranasally to ensure its action in the central nervous system .

属性

IUPAC Name |

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJKANXFYJKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045819 | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37988-18-4 | |

| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM22A-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)

![4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)

![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)

![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)

![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)